molecular formula C18H17Cl2N3O2 B1227160 4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone

4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone

Cat. No.: B1227160
M. Wt: 378.2 g/mol
InChI Key: WZSRQXOFFNGVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Anticancer Activity

4-Aminoantipyrine derivatives, a category that includes compounds like 4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone, have shown potential in anticancer research. These compounds have been synthesized and tested for their efficacy against cancer cell lines. For instance, certain pyrazolone derivatives demonstrated significant anti-breast cancer activity against human tumor breast cancer cell line MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial and Antitubercular Properties

These compounds also show promise in antimicrobial applications. Specifically, some derivatives have been found effective against Mycobacterium tuberculosis, indicating potential use in the treatment of tuberculosis (Ahsan et al., 2012).

Liquid Crystalline Properties

Certain pyrazolone derivatives have been synthesized and studied for their liquid crystalline properties. These properties are of interest in materials science, particularly for applications in display technologies (Thaker et al., 2013).

Potential in Corrosion Inhibition and Antimicrobial Applications

Pyrazolone derivatives, including those similar to the compound , have been evaluated as corrosion inhibitors for metal dissolution in certain environments. They have also shown higher antibacterial activities compared to conventional bactericide agents (Sayed et al., 2018).

DNA Binding Behavior

The study of DNA binding behavior of biologically active compounds is crucial in understanding their potential therapeutic applications. Certain pyrazolone derivatives have been synthesized and their interaction with DNA has been investigated, suggesting potential in drug development (Va et al., 2013).

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H17Cl2N3O2/c1-11-16(21-10-12-8-13(19)9-15(20)17(12)24)18(25)23(22(11)2)14-6-4-3-5-7-14/h3-9,21,24H,10H2,1-2H3

InChI Key

WZSRQXOFFNGVLZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC(=C3)Cl)Cl)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
Reactant of Route 2
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
Reactant of Route 3
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
Reactant of Route 4
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
Reactant of Route 5
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
Reactant of Route 6
Reactant of Route 6
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.